(2S,3S,4R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Description
The compound (2S,3S,4R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog derived from adenosine. Its structure features:
- Stereochemistry: 2S,3S,4R,5S configuration in the oxolane (tetrahydrofuran) ring.
- Purine modification: A 2-chloro substitution on the adenine base and retention of the 6-amino group.
- Functional groups: Hydroxymethyl at C5 and diol groups at C3 and C2.
Properties
IUPAC Name |
(2S,3S,4R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXYYZIIJIXVFW-GIMIYPNGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,3S,4R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol , often referred to as a purine derivative, exhibits significant biological activity that has garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₉ClN₆O₃S
- Molecular Weight : 374.42 g/mol
- Structure : The compound possesses a complex structure that includes a purine base and a tetrahydrofuran moiety, contributing to its biological functionality.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Adenosine Receptors :
- The compound acts as an agonist for adenosine receptors (AR), particularly the A2A and A2B subtypes. These receptors play crucial roles in regulating vascular tone and platelet aggregation.
- Studies have shown that activation of these receptors can lead to an increase in intracellular cyclic AMP (cAMP), which inhibits platelet aggregation and promotes vasodilation .
-
Inhibition of Enzymatic Activity :
- It has been demonstrated that this compound can inhibit specific enzymes involved in nucleotide metabolism, which may alter cellular signaling pathways and contribute to its therapeutic effects.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Antiplatelet Effects :
- Cytotoxicity Against Cancer Cells :
- Anti-inflammatory Mechanisms :
Comparison with Similar Compounds
2-Chloroadenosine (2R,3R,4S,5R configuration)
Structure: (2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol. Key Differences:
- Stereochemistry: The target compound has 2S,3S,4R,5S vs. 2R,3R,4S,5R in 2-chloroadenosine.
- Biological Impact: 2-Chloroadenosine is a known adenosine receptor agonist with affinity for A1, A2A, and A3 receptors. Stereochemical inversion in the target compound may alter receptor selectivity or metabolic pathways. For example, the 2S configuration could reduce susceptibility to adenosine deaminase, enhancing plasma stability .
| Property | Target Compound | 2-Chloroadenosine |
|---|---|---|
| Stereochemistry | 2S,3S,4R,5S | 2R,3R,4S,5R |
| Metabolic Stability | Likely higher (untested) | Moderate (deaminated by ADA) |
| Receptor Affinity | Potential A3 selectivity | Broad-spectrum (A1, A2A, A3) |
Adenosine (No 2-Chloro Substitution)
Structure: (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol. Key Differences:
- 2-Chloro vs. H : The target compound’s 2-chloro group introduces steric and electronic effects.
- Impact: The chloro group enhances resistance to deamination by adenosine deaminase (ADA), a common metabolic pathway for adenosine. May increase binding affinity for A2A or A3 receptors due to hydrophobic interactions .
| Property | Target Compound | Adenosine |
|---|---|---|
| 2-Substituent | Chlorine | Hydrogen |
| ADA Susceptibility | Low | High |
| Receptor Binding | A2A/A3 preference (hypothesized) | A1/A2A/A3 (broad) |
N⁶-Methyladenosine (Epigenetic Modifier)
Structure: (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-9H-purin-9-yl]oxolane-3,4-diol. Key Differences:
- Purine Modification : N⁶-methylation vs. 2-chloro substitution.
- Function: N⁶-Methyladenosine regulates RNA metabolism, unlike the target compound, which is designed for receptor targeting. The 2-chloro group in the target compound prioritizes adenosine receptor interaction over RNA methylation .
| Property | Target Compound | N⁶-Methyladenosine |
|---|---|---|
| Purine Modification | 2-Chloro | N⁶-Methyl |
| Primary Function | Receptor modulation | RNA epigenetics |
IB-MECA (A3 Receptor Agonist)
Structure: (2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide. Key Differences:
- C2 Substituent : Target compound has 2-chloro; IB-MECA has a bulky 3-iodobenzyl group.
- Receptor Specificity :
| Property | Target Compound | IB-MECA |
|---|---|---|
| C2 Group | Chlorine | 3-Iodobenzyl |
| Receptor Affinity | A2A/A3 (predicted) | A3-selective |
TOP5 Analogs (Sulfanylmethyl Modifications)
Structure: 2-[1-(2-Amino-ethyl)-piperidin-4-ylsulfanylmethyl]-5-(6-amino-purin-9-yl)-tetrahydro-furan-3,4-diol. Key Differences:
- C5 Substituent : Target compound has hydroxymethyl; TOP5 has a sulfanylmethyl-piperidine group.
- Binding Data :
| Property | Target Compound | TOP5 |
|---|---|---|
| C5 Group | Hydroxymethyl | Piperidinyl-sulfanylmethyl |
| Docking Score (ΔG, kcal/mol) | Not reported | -8.7 |
Research Findings and Data Tables
Metabolic Stability Comparison
| Compound | Half-life (Human Plasma) | ADA Susceptibility |
|---|---|---|
| Target Compound | Not reported | Low (predicted) |
| Adenosine | <10 seconds | High |
| 2-Chloroadenosine | ~30 minutes | Moderate |
Docking Scores for Analogs (From )
| Compound ID | Structure Modification | Docking Score (ΔG, kcal/mol) |
|---|---|---|
| TOP4 | Cyclohexylsulfanylmethyl | -8.8 |
| TOP5 | Piperidinyl-sulfanylmethyl | -8.7 |
| TOP6 | Cyclohexylsulfanylmethyl | -8.6 |
| Target | Hydroxymethyl (reference) | Hypothetical: -9.0 |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be ensured post-synthesis?
Synthesis typically involves nucleoside coupling strategies. For example, substituting a chlorinated purine base (e.g., 6-amino-2-chloropurine) with a protected sugar moiety (e.g., 1,2-O-isopropylidene-D-ribofuranose) under Mitsunobu or Vorbrüggen conditions . Post-synthesis, reverse-phase HPLC or LC-MS is recommended for purity assessment (>98%), with confirmation via mass spectrometry (e.g., ESI-MS) and elemental analysis . Solid-phase extraction (SPE) or preparative TLC can isolate intermediates, while recrystallization in polar aprotic solvents (e.g., DMSO/water) enhances crystallinity .
Q. Which spectroscopic and crystallographic methods are most effective for confirming stereochemistry and structural integrity?
- NMR : 1H/13C NMR (DMSO-d6 or D2O) identifies key stereochemical markers, such as the hydroxymethyl group (δ 3.5–4.0 ppm) and anomeric proton coupling constants (J1',2' ~2–5 Hz for β-D configuration) .
- X-ray crystallography : Resolves absolute configuration, with heavy atoms (e.g., Cl) aiding phasing. For example, a 1.2 Å resolution structure can confirm the (2S,3S,4R,5S) configuration .
- Polarimetry : Specific rotation ([α]D) comparisons with adenosine derivatives (e.g., [α]D +25° to +40°) validate chiral centers .
Q. What are the critical stability considerations for storage and handling?
The compound is hygroscopic and sensitive to light/heat. Store at –20°C under inert gas (N2/Ar) in amber vials. Use desiccants (e.g., silica gel) to prevent hydrolysis of the chloropurine moiety. For handling, wear nitrile gloves, face shields, and work in a fume hood due to acute oral toxicity (LD50 < 300 mg/kg in rodents) and skin irritation risks .
Advanced Research Questions
Q. How can researchers investigate the inhibitory effects of this compound on purinergic receptors, and what experimental controls are critical?
- Assay design : Use radiolabeled (e.g., [3H]-ATP) or fluorescence-based competitive binding assays on P2Y/P2X receptors. Include positive controls (e.g., AR-C67085 for P2Y12) and negative controls (e.g., non-hydrolyzable ATP analogs) .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC50 values. Monitor off-target effects via counter-screens against adenosine deaminase (ADA) or kinases .
- Molecular docking : Use Schrödinger Maestro or AutoDock Vina to model interactions between the 2-chloro substituent and receptor hydrophobic pockets (e.g., Tyr114 in P2Y12) .
Q. What methodologies are appropriate for assessing environmental persistence and biodegradation pathways?
- Abiotic degradation : Conduct hydrolysis studies at pH 4–9 (25–50°C) with LC-MS/MS to detect cleavage products (e.g., chloroadenine or sugar derivatives) .
- Biotic degradation : Use OECD 301B (Ready Biodegradability Test) with activated sludge. Monitor via UV-Vis (λmax ~260 nm for purines) and microbial community analysis (16S rRNA sequencing) to identify degraders (e.g., Pseudomonas spp.) .
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays (OECD 201) to evaluate ecological risks .
Q. How can isotopic labeling (e.g., 13C/15N) elucidate metabolic incorporation or nucleic acid interactions?
- Synthesis of labeled analogs : Introduce 13C at the hydroxymethyl group (C5') via enzymatic transglycosylation with labeled ribose .
- Tracing metabolic fate : Incubate with mammalian cell lines (e.g., HEK293) and extract nucleic acids. Analyze via NanoSIMS or LC-HRMS to quantify incorporation into DNA/RNA .
- NMR dynamics : 15N-labeled purine bases reveal hydrogen-bonding interactions in duplex DNA via heteronuclear NOE experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
